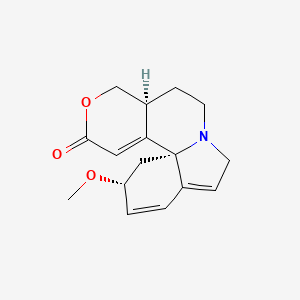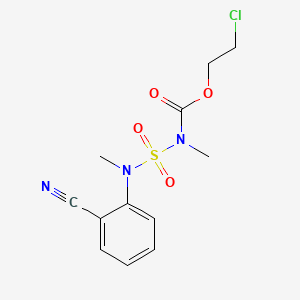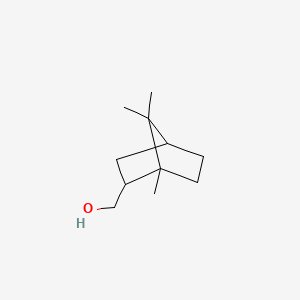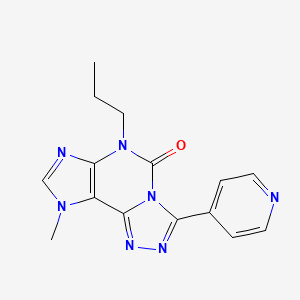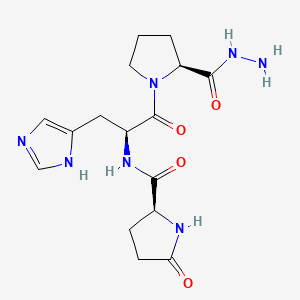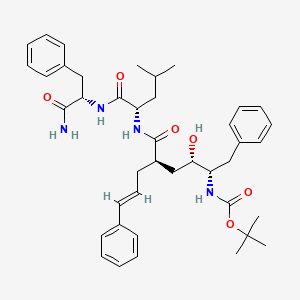
(5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2(R)-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple functional groups, including amide, hydroxyl, and phenyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide typically involves multi-step organic reactions. The process begins with the protection of amino acids using t-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions. The key steps include:
Protection of Amino Acids: The amino acids are protected using Boc groups.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to streamline the process. These machines can handle the repetitive steps of protection, coupling, and deprotection, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
The compound (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Electrophiles such as bromine (Br2) in acetic acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may serve as a model peptide for studying protein interactions and enzyme-substrate relationships.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound’s amide and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The phenyl groups may also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- (5(S)-Amino-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide
- (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-alanyl-L-phenylalaninamide
Uniqueness
The uniqueness of (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
132619-58-0 |
|---|---|
分子式 |
C41H54N4O6 |
分子量 |
698.9 g/mol |
IUPAC名 |
tert-butyl N-[(E,2S,3S,5R)-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate |
InChI |
InChI=1S/C41H54N4O6/c1-28(2)24-35(39(49)43-34(37(42)47)26-31-20-13-8-14-21-31)44-38(48)32(23-15-22-29-16-9-6-10-17-29)27-36(46)33(25-30-18-11-7-12-19-30)45-40(50)51-41(3,4)5/h6-22,28,32-36,46H,23-27H2,1-5H3,(H2,42,47)(H,43,49)(H,44,48)(H,45,50)/b22-15+/t32-,33+,34+,35+,36+/m1/s1 |
InChIキー |
INMQYOIMKNCOOR-KXUOSNPDSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](C/C=C/C2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC=CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


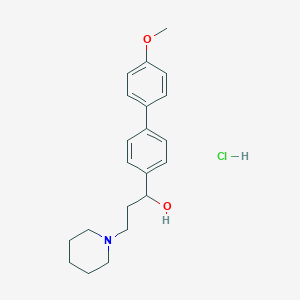
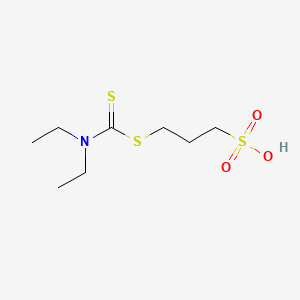
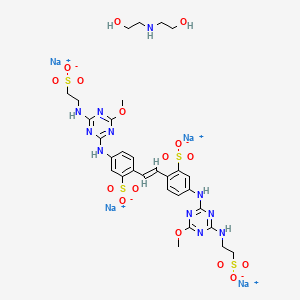
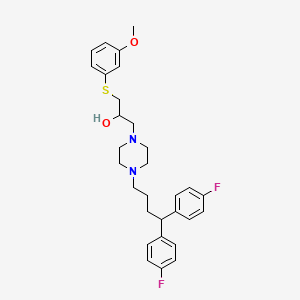
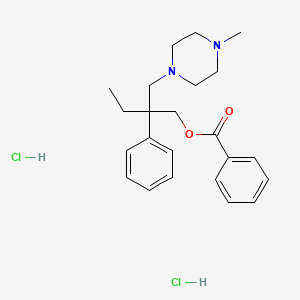
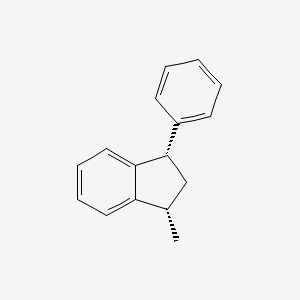
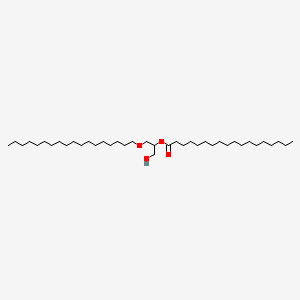
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
